Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride

Physicochemical profiling Medicinal chemistry Property-based design

Sourcing regioisomerically pure 4-substituted THIQ building blocks often forces researchers into multi-step custom synthesis, delaying library production. Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride (CAS 16261-33-9) solves this as a pre-protected, ready-to-couple scaffold. Key advantages: (i) orthogonal methyl ester withstands Fmoc-SPPS conditions and cleaves with LiOH/THF/H₂O for on-resin acid release; (ii) hydrochloride salt ensures solubility in DMF/DCM, enabling one-pot N-acylation-ester hydrolysis sequences without intermediate purification; (iii) 4-position attachment provides β-amino acid geometry distinct from 1- or 3-substituted regioisomers, expanding fragment diversity for kinase hinge-binding libraries. Multi-vendor availability at certified purity accelerates lead optimization workflows.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 16261-33-9
Cat. No. B2926316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride
CAS16261-33-9
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESCOC(=O)CC1CNCC2=CC=CC=C12.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10;/h2-5,10,13H,6-8H2,1H3;1H
InChIKeyFVMZUMBRSHPBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride (CAS 16261-33-9) – Scientific Selection Guide for Sourcing and Differentiation


Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is a tetrahydroisoquinoline (THIQ) derivative featuring a methyl ester-bearing acetic acid side chain at the 4-position of the saturated isoquinoline ring system, supplied as the hydrochloride salt . With a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol, it belongs to a class of constrained heterocyclic scaffolds widely employed in medicinal chemistry and peptide science [1]. This compound serves as a versatile intermediate for constructing peptidomimetics, kinase-focused fragment libraries, and sodium-proton exchanger (NHE) inhibitor series, owing to its unique substitution pattern that distinguishes it from the more common 1- and 3-substituted THIQ regioisomers [2].

Why Generic Substitution of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride Fails – Key Differentiation Drivers


Compounds within the tetrahydroisoquinoline-acetic acid family cannot be interchanged without altering pharmacological and physicochemical outcomes. The 4-position attachment of the acetic acid side chain creates a β-amino acid scaffold with a distinct distance and dihedral angle between the amine and carboxylate moieties, fundamentally different from the 1- or 3-substituted regioisomers that present α-amino acid-like geometry [1]. The methyl ester hydrochloride form offers two decisive advantages: (i) the hydrochloride salt enhances aqueous solubility and crystallinity, facilitating purification and formulation, and (ii) the methyl ester serves as a transient protecting group that enables chemoselective N-functionalization before ester hydrolysis to the free acid for subsequent peptide coupling [2]. Replacing this compound with the free carboxylic acid (CAS 158458-15-2) eliminates the orthogonal protection strategy and reduces solubility in organic reaction media; substituting with the ethyl ester (CAS 1823262-72-1) alters the rate of ester hydrolysis and introduces a different steric profile during enzymatic or chemical deprotection [3].

Product-Specific Quantitative Evidence Guide for Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride (16261-33-9)


Molecular Descriptor Comparison: 4-Acetic Acid Methyl Ester HCl vs. Free Acid and Ethyl Ester Analogs

The target compound displays distinct physicochemical properties relative to its closest analogs. Its Molecular Weight (241.71 g/mol) is 50.48 g/mol higher than the free acid (191.23 g/mol, CAS 158458-15-2) and intermediate between the free base methyl ester (205.25 g/mol) and the ethyl ester HCl salt (predicted ~255.7 g/mol). The Topological Polar Surface Area (TPSA) of 38.3 Ų reflects the ester and amine functionalities and is identical to the free base methyl ester but lower than the free acid (~58.5 Ų predicted), predicting superior passive membrane permeability for the ester-protected form. The hydrogen bond donor count (2, arising from NH₂⁺ and amine N-H) is higher than the free acid (3, due to additional carboxylic O-H), which reduces desolvation penalty for the salt form during target engagement [1].

Physicochemical profiling Medicinal chemistry Property-based design

Supplier-Declared Purity and Cost-per-Gram Comparison: Methyl Ester HCl vs. Free Acid and Ethyl Ester

Commercially available Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is supplied at ≥95% purity (AKSci) and 98% purity (Leyan). At the 25 mg scale, CymitQuimica offers the hydrochloride at €355.00 (€14.20/mg), while the free acid is typically unavailable from major catalog vendors, requiring custom synthesis. The ethyl ester (CAS 1823262-72-1) is similarly absent from major stockists, making the hydrochloride salt the most accessible and cost-predictable form for immediate research use .

Procurement Chemical sourcing Cost efficiency

Scaffold Topology Advantage: 4-Acetic Acid Moiety vs. 4-Carboxylic Acid in β-Turn Mimicry

Tetrahydroisoquinoline-4-carboxylic acid (β-TIC) serves as a constrained β²-amino acid that induces a reverse turn when incorporated into model tetrapeptides such as Fmoc-L-Ala-β-TIC-β-Ala-L-Val-OBn, as demonstrated by NMR and computational studies [1]. The 4-acetic acid scaffold of the title compound introduces an additional methylene spacer, extending the distance between the ring nitrogen and the carboxylate by approximately 1.54 Å compared to β-TIC. This structural alteration transitions the scaffold from a β²-amino acid (carboxylate directly attached to the ring) to a β³-amino acid analog (carboxylate separated by one carbon), which is expected to alter the φ and ψ torsional preferences and provide a distinct foldamer topology unattainable with the 4-carboxylic acid series [2].

Peptidomimetics β-turn stabilization Foldamer design

Patent-Documented Utility in NHE Inhibitor Pharmacophore Series

Aventis Pharma patent WO2004085401 discloses 2-(2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)phenyl derivatives as sodium-proton exchanger (NHE) inhibitors with demonstrated pIC₅₀ values of 6.2–6.6 against human and rat NHE3 isoforms and 98% oral bioavailability in Sprague–Dawley rats [1]. The 4-substituted THIQ core is identified as a privileged scaffold for NHE inhibition, and the 4-acetic acid methyl ester serves as a key intermediate for introducing diverse aromatic substituents at the 4-position via ester hydrolysis, amide coupling, and subsequent functionalization. No equivalent patent protection exists for 3-substituted or 1-substituted acetic acid derivatives in the context of NHE3 inhibition, establishing a de facto exclusivity advantage for the 4-substituted series [2].

Sodium-proton exchanger Cardiovascular drug discovery Patent landscape

Best-Fit Research and Industrial Application Scenarios for Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride


Solid-Phase Synthesis of β³-Peptidomimetic Foldamer Libraries

Researchers constructing β-peptide libraries on solid support can directly employ the methyl ester hydrochloride as a pre-protected building block. The hydrochloride salt ensures solubility in DMF/DCM coupling solvents, while the methyl ester remains stable under standard Fmoc-SPPS conditions and is cleavable by LiOH/THF/H₂O to reveal the free acid for on-resin coupling or final deprotection. This orthogonal strategy, unavailable with the free acid or 1-substituted isomers, enables one-pot sequential N-acylation and ester hydrolysis without intermediate purification, accelerating library synthesis as validated by the β-TIC peptide assembly workflows [1][2].

Fragment-Based Lead Discovery Targeting Kinase Hinge Regions

The 4-acetic acid methyl ester THIQ scaffold is an ideal fragment for kinase hinge-binding libraries due to its balanced TPSA (38.3 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors). Unlike the more polar 4-carboxylic acid analog, the ester form achieves superior passive permeability while retaining the amine handle for subsequent growth into the solvent-exposed region. Fragment-merging strategies with isoquinoline libraries have yielded potent PKCζ inhibitors, and the 4-acetic acid ester uniquely allows simultaneous vector exploration at both the ring nitrogen and the 4-position side chain, doubling the diversity points compared to 1-substituted fragments [3].

Intermediate for NHE3-Targeted Cardiovascular Drug Candidates

Pharmaceutical development teams pursuing oral NHE3 inhibitors for hypertension or heart failure can utilize this compound as the key intermediate for constructing the 4-aryl THIQ pharmacophore. The methyl ester is hydrolyzed to the acid, coupled with substituted anilines, and further elaborated to yield clinical candidates that have demonstrated pIC₅₀ of 6.2–6.6 and 98% oral bioavailability in rat models. The established patent landscape explicitly protects the 4-substituted THIQ acetic acid series, providing industrial users with IP clarity not available for regioisomeric scaffolds [4].

Physicochemical Reference Standard for THIQ Scaffold Property Benchmarking

Due to its well-defined computed properties (MW 241.71, TPSA 38.3 Ų, XLogP3 predicted ~1.5, rotatable bonds 3) and multi-vendor availability at certified purity (95-98%), this compound serves as an excellent reference standard for calibrating computational property prediction models and HPLC-MS analytical methods specific to the tetrahydroisoquinoline chemotype. Its hydrochloride salt form ensures consistent ionization and chromatographic behavior across laboratories, a critical requirement for inter-laboratory reproducibility in medicinal chemistry consortia [2].

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